![molecular formula C23H20N4O B14229812 Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-08-8](/img/structure/B14229812.png)
Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with phenyl and dimethylphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves a multi-step process. One common method starts with the preparation of 2,4-dimethylphenyl hydrazine, which is then reacted with phenyl isocyanate to form the corresponding hydrazone. This intermediate is cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves the acylation of the triazole with benzoyl chloride to yield the desired benzamide compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazole ring, converting it into a dihydrotriazole derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine: Potential applications in medicine include its use as a lead compound in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the benzamide group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
相似化合物的比较
- Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-
- N-(2,4-Dimethylphenyl)-2,5-dimethylbenzamide
- N-(2,4-Dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
Uniqueness: Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the benzamide and triazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
830336-08-8 |
|---|---|
分子式 |
C23H20N4O |
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-[2-(2,4-dimethylphenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C23H20N4O/c1-16-13-14-20(17(2)15-16)27-25-21(18-9-5-3-6-10-18)22(26-27)24-23(28)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,26,28) |
InChI 键 |
TWSPUFFIGMMGQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


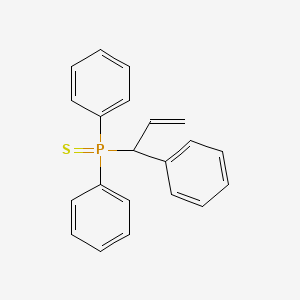
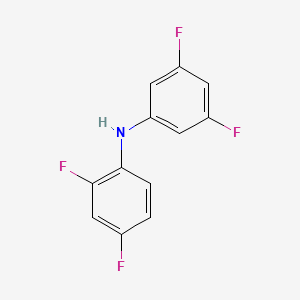
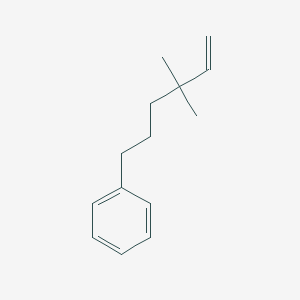
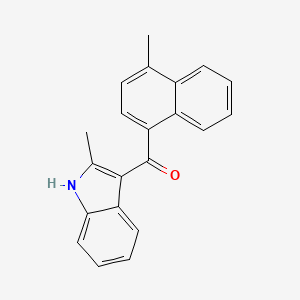
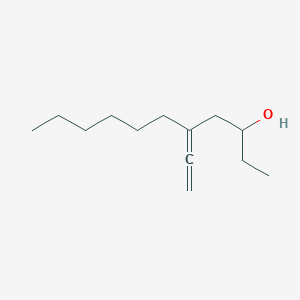
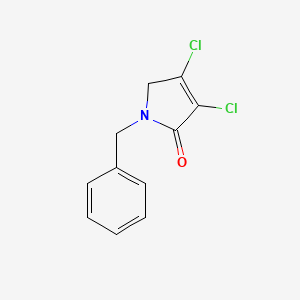
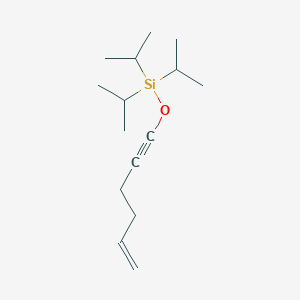
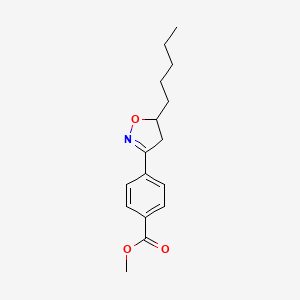
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
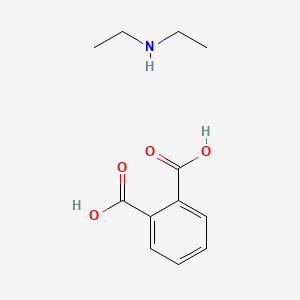
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
